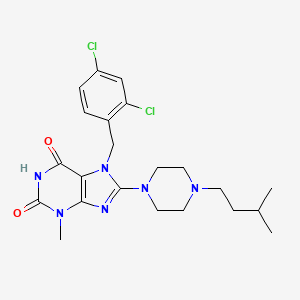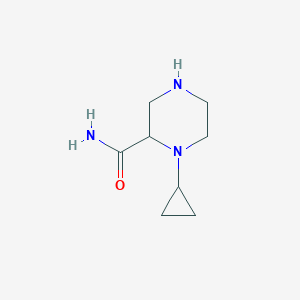
3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione, commonly known as theophylline, is a natural alkaloid found in tea leaves and cocoa beans. It is a xanthine derivative and is structurally similar to caffeine and theobromine. Theophylline has been used for its bronchodilator effects in the treatment of asthma and chronic obstructive pulmonary disease (COPD). In addition, it has been studied for its potential use in the treatment of other diseases such as heart failure, neonatal apnea, and sleep apnea.
作用机制
Theophylline works by inhibiting the enzyme phosphodiesterase (PDE), which is responsible for breaking down cyclic adenosine monophosphate (cAMP) in the body. By inhibiting PDE, theophylline increases the levels of cAMP, which leads to relaxation of the smooth muscles in the airways and improved cardiac function.
Biochemical and physiological effects:
Theophylline has a number of biochemical and physiological effects in the body. It can increase heart rate and blood pressure, stimulate the central nervous system, and increase urine production. In addition, it can cause gastrointestinal upset, headaches, and insomnia.
实验室实验的优点和局限性
Theophylline has a number of advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, it also has some limitations. It can be difficult to work with due to its low solubility in water, and its effects can be variable depending on the concentration used.
未来方向
There are a number of potential future directions for research on theophylline. One area of interest is its potential use in the treatment of sleep apnea. It has been shown to improve respiratory function in patients with sleep apnea, and further research is needed to determine its efficacy in treating the condition. Another area of interest is its potential use in the treatment of neonatal apnea. Theophylline has been used for many years to treat this condition, but its efficacy is still being studied. Finally, there is interest in using theophylline as a tool to study the role of cAMP in various physiological processes. By inhibiting PDE and increasing cAMP levels, researchers can study the effects of cAMP on a variety of cellular processes.
合成方法
Theophylline can be synthesized from xanthine or uric acid. The most commonly used method for synthesizing theophylline is by reacting xanthine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction yields ethyl xanthate, which is then hydrolyzed to form theophylline.
科学研究应用
Theophylline has been extensively studied for its bronchodilator effects in the treatment of asthma and 3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione. It works by relaxing the smooth muscles in the airways, which allows for easier breathing. In addition, theophylline has been studied for its potential use in the treatment of heart failure. It has been shown to improve cardiac function and reduce the risk of hospitalization in patients with heart failure.
属性
IUPAC Name |
3-methyl-8-(methylamino)-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-4-5-6-7-17-8-9(14-11(17)13-2)16(3)12(19)15-10(8)18/h4-7H2,1-3H3,(H,13,14)(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJMEQMVFXHYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1NC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol](/img/structure/B2661025.png)
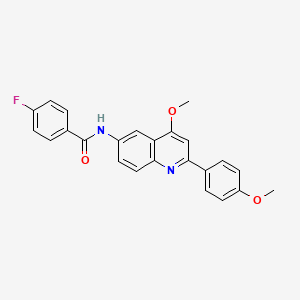
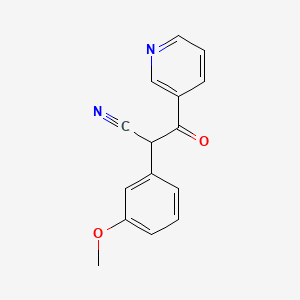
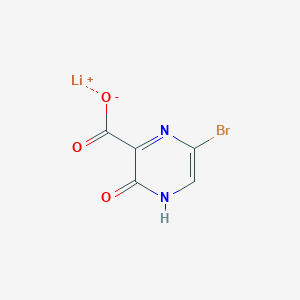
![6-((4-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2661032.png)
![N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661033.png)
![3-[3-Fluoro-5-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2661035.png)
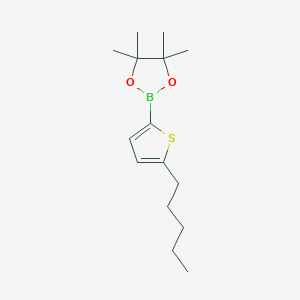

![3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2661040.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2661042.png)
